Bisphenol A epoxy diacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

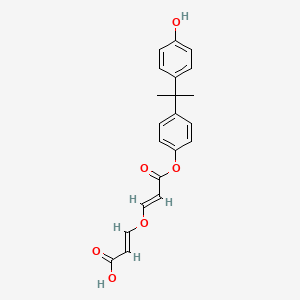

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(E)-3-[(E)-3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3-oxoprop-1-enoxy]prop-2-enoic acid |

InChI |

InChI=1S/C21H20O6/c1-21(2,15-3-7-17(22)8-4-15)16-5-9-18(10-6-16)27-20(25)12-14-26-13-11-19(23)24/h3-14,22H,1-2H3,(H,23,24)/b13-11+,14-12+ |

InChI Key |

AKQUQVOXTCUXDH-PHEQNACWSA-N |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)/C=C/O/C=C/C(=O)O |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=COC=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bisphenol A Epoxy Diacrylate Oligomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bisphenol A epoxy diacrylate (BPAEDA) oligomers, a critical component in various applications, including dental materials, coatings, and adhesives. This document details the reaction mechanism, experimental protocols, and characterization of the resulting oligomers, with a focus on providing actionable data and methodologies for professionals in research and development.

Introduction

This compound oligomers are synthesized through the reaction of Bisphenol A diglycidyl ether (DGEBA) with acrylic acid. This process involves the ring-opening of the epoxide groups on the DGEBA molecule by the carboxylic acid group of acrylic acid, resulting in the formation of a diacrylate oligomer with secondary hydroxyl groups. The properties of the final product, such as viscosity, molecular weight, and reactivity, are highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reactant stoichiometry.

Reaction Mechanism

The synthesis of BPAEDA proceeds via a base-catalyzed nucleophilic addition reaction. A tertiary amine, such as triethylamine, is commonly used as a catalyst. The reaction can be summarized in the following steps:

-

Activation of Acrylic Acid: The basic catalyst deprotonates the carboxylic acid of acrylic acid, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting carboxylate anion attacks one of the electrophilic carbon atoms of the epoxide ring on the DGEBA molecule.

-

Ring-Opening: This attack leads to the opening of the epoxide ring, forming an ester linkage and a secondary alkoxide.

-

Protonation: The alkoxide is subsequently protonated, typically by another molecule of acrylic acid or trace amounts of water, to yield a hydroxyl group.

-

Second Acrylation: The process is repeated on the second epoxide group of the DGEBA molecule to form the final diacrylate oligomer.

A polymerization inhibitor, such as p-hydroxyanisole, is often added to prevent the premature polymerization of the acrylate (B77674) double bonds during the synthesis.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from various literature sources to provide a standardized procedure for the synthesis of BPAEDA.

Materials and Equipment

-

Reactants:

-

Bisphenol A diglycidyl ether (DGEBA), epoxy equivalent weight (EEW) 185-195 g/eq

-

Acrylic acid (AA)

-

-

Catalyst:

-

Triethylamine (TEA) or Tetrabutylammonium bromide (TBAB)

-

-

Inhibitor:

-

p-Hydroxyanisole (MEHQ)

-

-

Solvent (optional):

-

Toluene or Xylene

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Synthesis Procedure

-

Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the Bisphenol A diglycidyl ether (DGEBA).

-

Addition of Catalyst and Inhibitor: Add the catalyst (e.g., 0.5-2.0 wt% of total reactants) and the polymerization inhibitor (e.g., 0.1-0.5 wt% of total reactants) to the flask.

-

Heating and Stirring: Begin stirring the mixture and heat it to the desired reaction temperature, typically between 80°C and 120°C.

-

Addition of Acrylic Acid: Once the desired temperature is reached, slowly add the acrylic acid to the reaction mixture. The molar ratio of acrylic acid to the epoxy groups of DGEBA is typically 1:1.

-

Reaction Monitoring: Maintain the reaction temperature and continue stirring. The progress of the reaction can be monitored by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops below a certain threshold (e.g., < 5 mg KOH/g).

-

Purification:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

Wash the product with a 5% aqueous sodium hydroxide (B78521) solution to remove any unreacted acrylic acid, followed by washing with distilled water until the aqueous layer is neutral.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove any residual solvent under vacuum to obtain the final this compound oligomer.

-

Caption: Step-by-step experimental workflow for BPAEDA synthesis.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound oligomers under various conditions.

Table 1: Reaction Parameters and Product Properties

| Parameter | Catalyst | Temperature (°C) | Time (h) | Final Acid Value (mg KOH/g) | Viscosity (Pa·s at 25°C) | Yield (%) |

| Example 1 | Triethylamine | 90 | 6 | < 5 | 150-200 | > 95 |

| Example 2 | Tetrabutylammonium bromide | 110 | 4 | < 5 | 120-180 | > 95 |

| Example 3 | Triphenylphosphine | 100 | 8 | < 5 | 180-250 | > 90 |

Table 2: Spectroscopic Characterization Data

| Technique | Functional Group | Characteristic Peak/Signal |

| FTIR | O-H stretch (hydroxyl) | ~3400 cm⁻¹ (broad) |

| C=O stretch (ester) | ~1720 cm⁻¹ | |

| C=C stretch (acrylate) | ~1635 cm⁻¹ | |

| C-O-C stretch (ether) | ~1180 cm⁻¹ | |

| Oxirane ring | Disappearance of peak at ~915 cm⁻¹ | |

| ¹H NMR | -CH=CH₂ (acrylate) | 5.8-6.4 ppm |

| -CH(OH)- | ~4.3 ppm | |

| -CH₂-O-C=O | ~4.1 ppm | |

| Aromatic protons | 6.8-7.2 ppm | |

| -C(CH₃)₂- | ~1.6 ppm |

Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the progress of the reaction. The disappearance of the characteristic absorption band of the epoxy group at approximately 915 cm⁻¹ and the appearance of the ester carbonyl stretching band around 1720 cm⁻¹ and the broad hydroxyl stretching band around 3400 cm⁻¹ confirm the formation of the epoxy acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized oligomers. The appearance of signals corresponding to the acrylate vinyl protons (5.8-6.4 ppm in ¹H NMR) and the methine proton of the newly formed hydroxyl group (~4.3 ppm in ¹H NMR) are key indicators of a successful synthesis.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized oligomers. This information is crucial for understanding the molecular weight distribution of the product, which influences its physical properties.

Viscosity Measurement

The viscosity of the synthesized oligomer is a critical parameter for many applications. It is typically measured using a rotational viscometer at a controlled temperature. The viscosity is influenced by the molecular weight and the extent of hydrogen bonding due to the presence of hydroxyl groups.

Conclusion

The synthesis of this compound oligomers is a well-established process that allows for the production of versatile materials for a wide range of applications. By carefully controlling the reaction parameters, such as catalyst type, temperature, and reaction time, the properties of the final oligomer can be tailored to meet specific performance requirements. The characterization techniques outlined in this guide are essential for ensuring the quality and consistency of the synthesized product. This in-depth technical guide serves as a valuable resource for researchers and professionals involved in the development and application of these important oligomers.

Characterization of Bisphenol A Epoxy Diacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Bisphenol A epoxy diacrylate (BPADA) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate the relationship between the spectral data and the molecular structure of BPADA.

Introduction

This compound (BPADA) is a widely utilized oligomer in various industrial applications, including coatings, adhesives, and 3D printing resins, owing to its excellent mechanical properties, chemical resistance, and fast curing characteristics. The performance of BPADA-based materials is intrinsically linked to its molecular structure. Therefore, accurate and thorough characterization of the BPADA molecule is paramount for quality control, formulation development, and understanding structure-property relationships. This guide focuses on two powerful analytical techniques, FTIR and NMR spectroscopy, for the structural elucidation of BPADA.

Molecular Structure of this compound

BPADA is synthesized through the reaction of Bisphenol A diglycidyl ether (DGEBA) with acrylic acid. The resulting molecule possesses a backbone derived from Bisphenol A and terminal acrylate (B77674) groups, which are susceptible to polymerization. The central bisphenol A unit provides rigidity and thermal stability, while the acrylate functionalities are responsible for the cross-linking reactions during curing.

Characterization by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The FTIR spectrum of BPADA reveals characteristic absorption bands corresponding to its constituent chemical moieties.

Experimental Protocol: FTIR Analysis

A common and convenient method for analyzing a viscous liquid like uncured BPADA is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation:

-

A Fourier Transform Infrared spectrometer equipped with a Diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply a small drop of the viscous BPADA resin directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically displayed in terms of absorbance or transmittance.

FTIR Spectral Data of this compound

The following table summarizes the key absorption bands observed in the FTIR spectrum of BPADA and their corresponding assignments.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Broad | O-H stretching (hydroxyl groups)[1] |

| 3100-3000 | Medium | C-H stretching (aromatic and vinyl) |

| 2965-2850 | Strong | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (acrylate carbonyl)[1] |

| ~1637 | Medium | C=C stretching (acrylate) |

| ~1608 | Medium | C=C stretching (aromatic ring)[1] |

| 1510 | Strong | C=C stretching (aromatic ring) |

| 1245 | Strong | C-O-C stretching (ether linkage) |

| 1180 | Strong | C-O stretching (ester) |

| 915 | Weak-Medium | C-O-C stretching (epoxide ring, residual) |

| 828 | Strong | C-H out-of-plane bending (p-disubstituted aromatic ring) |

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This technique is invaluable for confirming the structure of BPADA and identifying the different types of protons and carbons.

Experimental Protocol: NMR Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the BPADA sample in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H NMR):

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Data Acquisition (¹³C NMR):

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data of this compound

The following table summarizes the key chemical shifts observed in the ¹H NMR spectrum of BPADA.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment of Protons |

| 7.1-6.8 | Multiplet | 8H | Aromatic protons (bisphenol A moiety) |

| 6.4, 6.1, 5.8 | Multiplets | 6H | Vinyl protons of the acrylate groups (-CH=CH₂) |

| 4.3-3.9 | Multiplet | ~6H | Protons adjacent to ether and ester linkages (-CH₂-O-, -CH-OH) |

| 2.9 | Singlet | ~1H | Hydroxyl proton (-OH) |

| 1.6 | Singlet | 6H | Methyl protons of the isopropylidene group (-C(CH₃)₂) |

¹³C NMR Spectral Data of this compound

The following table summarizes the key chemical shifts observed in the ¹³C NMR spectrum of BPADA.

| Chemical Shift (ppm) | Assignment of Carbons |

| ~166 | Carbonyl carbon of the acrylate group (C=O) |

| ~158 | Aromatic carbons attached to oxygen (-C-O) |

| ~131 | Aromatic carbons (quaternary) |

| ~128 | Vinyl carbon (-CH=) |

| ~128 | Aromatic carbons (-CH=) |

| ~114 | Aromatic carbons (-CH=) |

| ~70-65 | Carbons in the aliphatic chain (-CH₂-O-, -CH-OH) |

| ~42 | Quaternary carbon of the isopropylidene group (-C(CH₃)₂) |

| ~31 | Methyl carbons of the isopropylidene group (-C(CH₃)₂) |

Visualization of Workflows and Relationships

Experimental Workflow for BPADA Characterization

The following diagram illustrates the general workflow for the characterization of this compound using FTIR and NMR spectroscopy.

Caption: Experimental workflow for BPADA characterization.

Relationship between BPADA Structure and Spectral Data

This diagram illustrates the correlation between the different parts of the this compound molecule and their corresponding signals in the FTIR and NMR spectra.

Caption: Correlation of BPADA structure with spectral data.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound. FTIR provides a quick and effective method for identifying the key functional groups, confirming the presence of both the epoxy backbone and the acrylate functionalities. NMR, through both ¹H and ¹³C analysis, offers a detailed map of the molecular structure, allowing for unambiguous confirmation of the chemical composition. The combined use of these techniques provides a robust analytical approach for quality assurance, research, and development of BPADA-based materials. The experimental protocols and spectral data presented in this guide serve as a valuable resource for scientists and researchers working with this important class of oligomers.

References

An In-depth Technical Guide to the Reaction Mechanism of Bisphenol A Diglycidyl Ether with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between Bisphenol A diglycidyl ether (BADGE) and acrylic acid, a critical process in the synthesis of vinyl ester resins. These resins are widely utilized in various industrial applications, including coatings, composites, and adhesives, due to their excellent mechanical properties and chemical resistance. This document details the underlying chemical principles, catalytic pathways, quantitative kinetic data, and experimental protocols relevant to this reaction.

Core Reaction Mechanism: Esterification of Epoxide

The fundamental reaction between Bisphenol A diglycidyl ether (BADGE) and acrylic acid is an addition esterification.[1] In this process, the carboxylic acid group of acrylic acid nucleophilically attacks the electrophilic carbon atoms of the epoxide rings of BADGE. This results in the opening of the epoxide ring and the formation of a β-hydroxy ester. The reaction proceeds until both epoxide groups on the BADGE molecule have reacted with acrylic acid molecules, yielding Bisphenol A diglycidyl ether diacrylate (BADGE-DA). The general reaction is depicted below:

Figure 1: Overall Reaction Scheme

Caption: General synthesis of BADGE-DA from BADGE and acrylic acid.

The reaction is typically catalyzed to achieve practical reaction rates and high yields. The two most common classes of catalysts are tertiary amines (e.g., triethylamine) and phosphines (e.g., triphenylphosphine). The catalytic mechanism significantly influences the reaction kinetics and a detailed examination of each is crucial for process optimization.

Base-Catalyzed Mechanism (Tertiary Amines)

Tertiary amines, such as triethylamine (B128534) (TEA), function as base catalysts. The mechanism involves the initial deprotonation of the carboxylic acid by the amine, which generates a carboxylate anion. This carboxylate anion is a more potent nucleophile than the unionized carboxylic acid. The carboxylate anion then attacks the epoxide ring, leading to the formation of an alkoxide intermediate. This intermediate is subsequently protonated by the protonated amine catalyst, regenerating the catalyst and yielding the β-hydroxy ester product.

The reaction pathway is as follows:

-

Catalyst Activation: The tertiary amine deprotonates acrylic acid to form a carboxylate anion and a protonated amine.

-

Nucleophilic Attack: The carboxylate anion attacks one of the terminal carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide intermediate.

-

Proton Transfer: The alkoxide intermediate abstracts a proton from the protonated amine, yielding the final β-hydroxy ester and regenerating the tertiary amine catalyst.

This process is repeated on the second epoxide ring of the BADGE molecule to yield the final diacrylate product.

Nucleophilic Catalysis Mechanism (Triphenylphosphine)

Triphenylphosphine (B44618) (TPP) acts as a nucleophilic catalyst in the esterification of epoxides. The mechanism is initiated by the nucleophilic attack of the phosphine (B1218219) on a terminal carbon of the epoxide ring. This results in the formation of a zwitterionic intermediate (a betaine). The negatively charged oxygen of the betaine (B1666868) then deprotonates the carboxylic acid, forming a phosphonium (B103445) carboxylate salt. The carboxylate anion then intramolecularly attacks the electrophilic carbon atom attached to the positively charged phosphorus, leading to the formation of the ester and regeneration of the triphenylphosphine catalyst.

The key steps in the TPP-catalyzed mechanism are:

-

Zwitterion Formation: Triphenylphosphine attacks the epoxide ring of BADGE to form a zwitterionic intermediate.

-

Proton Exchange: The zwitterionic intermediate reacts with acrylic acid to form a phosphonium carboxylate salt.

-

Ester Formation and Catalyst Regeneration: The carboxylate anion attacks the electrophilic carbon, forming the ester bond and regenerating the triphenylphosphine catalyst.

Quantitative Data and Kinetic Parameters

The kinetics of the reaction between BADGE and acrylic acid are influenced by several factors, including temperature, catalyst type, and catalyst concentration. The following table summarizes key quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

| Parameter | Catalyst | Value | Reaction Conditions | Reference(s) |

| Activation Energy (Ea) | Triethylamine (TEA) | 65.3 kJ/mol | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [2] |

| Triethylamine (TEA) | 82.61 kJ/mol | Reaction of BADGE with methacrylic acid. | [3] | |

| Triphenylphosphine (TPP) | 77.2 kJ/mol | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [2] | |

| Reaction Order | Triethylamine (TEA) | Overall 2nd order (1.2 w.r.t. epoxide, 0.8 w.r.t. carboxylic acid) | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [3] |

| Triphenylphosphine (TPP) | Overall 2nd order (1.2 w.r.t. epoxide, 0.8 w.r.t. carboxylic acid) | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [3] | |

| Yield | Triethylamine (TEA) | >95% conversion | Reaction of BADGE with methacrylic acid at 90-120°C. | [3] |

| Triphenylphosphine (TPP) | High conversion | Stoichiometric reaction of BADGE with methacrylic acid at 95-110°C. | [4] |

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis of Bisphenol A diglycidyl ether diacrylate. Below are representative protocols for both triethylamine and triphenylphosphine-catalyzed reactions.

Synthesis of BADGE-DA using Triethylamine Catalyst

Materials:

-

Bisphenol A diglycidyl ether (BADGE)

-

Acrylic acid

-

Triethylamine (catalyst)

-

Hydroquinone (B1673460) (inhibitor)

-

Toluene (optional solvent)

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, thermometer, and condenser, add BADGE (1.0 equivalent), acrylic acid (2.0-2.2 equivalents), triethylamine (0.01-0.03 equivalents), and hydroquinone (0.005-0.01 equivalents).

-

Heat the mixture to 90-100°C with constant stirring.

-

Monitor the reaction progress by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a target threshold (e.g., < 5 mg KOH/g).

-

The reaction time is typically in the range of 4-8 hours.

-

After completion, the product can be used directly or purified by washing with a dilute aqueous base followed by water to remove unreacted acrylic acid and the catalyst. If a solvent was used, it can be removed under reduced pressure.

Synthesis of BADGE-DA using Triphenylphosphine Catalyst

Materials:

-

Bisphenol A diglycidyl ether (BADGE)

-

Acrylic acid

-

Triphenylphosphine (catalyst)

-

Hydroquinone (inhibitor)

Procedure:

-

Charge a reaction vessel with BADGE (1.0 equivalent) and acrylic acid (2.0-2.2 equivalents).

-

Add triphenylphosphine (0.01-0.02 equivalents) and hydroquinone (0.005-0.01 equivalents) to the mixture.

-

Heat the reaction mixture to 80-110°C under a nitrogen atmosphere with vigorous stirring.

-

Monitor the disappearance of the epoxy groups and carboxylic acid groups using FT-IR spectroscopy or by measuring the acid value.

-

The reaction is typically complete within 3-6 hours.

-

Upon completion, cool the reaction mixture to obtain the vinyl ester resin product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycles for the reaction of BADGE with acrylic acid.

Caption: A generalized experimental workflow for the synthesis of BADGE-DA.

Potential Side Reactions

While the primary reaction is the addition esterification, side reactions can occur, particularly under non-optimized conditions. The most common side reaction is the etherification of the newly formed secondary hydroxyl group with another epoxide molecule. This is more prevalent at higher reaction temperatures and in the presence of certain catalysts. The use of appropriate reaction temperatures and catalyst concentrations can minimize this side reaction.[3]

Characterization of the Product

The final product, Bisphenol A diglycidyl ether diacrylate, can be characterized using various analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the ester group (C=O stretching around 1720 cm⁻¹) and the disappearance of the carboxylic acid O-H and epoxide C-O-C stretching bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the detailed chemical structure of the final product.

-

Acid Value Titration: To quantify the amount of unreacted acrylic acid and determine the extent of the reaction.

-

Epoxy Equivalent Weight (EEW) Titration: To determine the amount of unreacted epoxide groups.

This technical guide provides a foundational understanding of the reaction between Bisphenol A diglycidyl ether and acrylic acid. For specific applications, further optimization of reaction conditions and catalyst selection may be necessary to achieve the desired product properties and process efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Thermodynamics of Synthesis of Hybrid Oligomer‐Acrylated Cycloaliphatic Epoxy in the Presence of Triphenylphosphine and Triethylamine Catalysts | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

A Technical Guide to the Thermal Degradation Analysis of Cured Bisphenol A Epoxy Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation analysis of cured Bisphenol A epoxy diacrylate (BAEDA). This document details the experimental methodologies, presents quantitative data in a comparative format, and visualizes the core concepts of the degradation pathways and analytical workflows.

Introduction

This compound (BAEDA) is a widely utilized thermosetting resin known for its excellent mechanical properties, chemical resistance, and adhesion. Understanding its thermal stability and degradation behavior is crucial for predicting its performance in various applications, particularly those involving elevated temperatures. This guide explores the common analytical techniques employed to characterize the thermal degradation of cured BAEDA, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results in thermal analysis. The following sections outline the methodologies for the key techniques used to study the thermal degradation of cured BAEDA.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of polymers.

Objective: To determine the onset of decomposition, peak degradation temperatures, and mass loss stages of cured BAEDA.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of the cured BAEDA (typically 5-10 mg) is carefully weighed and placed in an inert sample pan (e.g., aluminum or platinum).[1]

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

-

The instrument is tared to zero with an empty sample pan.

-

-

Thermal Program:

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Tonset: The initial decomposition temperature, often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

-

Tpeak: The temperature of the maximum rate of mass loss, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Mass Loss (%): The percentage of mass lost at different temperature ranges, corresponding to specific degradation steps.

-

Char Yield: The percentage of residual mass at the end of the experiment.

-

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. For cured thermosets, it is primarily used to determine the glass transition temperature (Tg) and can also provide information on curing behavior.

Objective: To determine the glass transition temperature (Tg) of the cured BAEDA, which can be influenced by the extent of cure and subsequent thermal degradation.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample of the cured BAEDA (typically 5-15 mg) is hermetically sealed in an aluminum pan.[3][4]

-

Instrument Setup:

-

An empty, sealed aluminum pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

A "heat-cool-heat" cycle is typically employed to erase the thermal history of the sample.[5]

-

First Heat: The sample is heated from a sub-ambient temperature to above its expected Tg at a controlled rate (e.g., 10-20°C/min).[3]

-

Cooling: The sample is then cooled back to the starting temperature.

-

Second Heat: The sample is reheated at the same rate. The Tg is determined from the second heating scan.

-

-

Data Analysis:

-

The Tg is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.[3]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical compounds produced during the thermal degradation of cured BAEDA.

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Procedure:

-

Sample Preparation: A very small amount of the cured BAEDA (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.[6]

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).[6][7]

-

Gas Chromatography: The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program involves an initial hold at a low temperature, followed by a temperature ramp to a final temperature to elute all compounds.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.[8]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the thermal degradation analysis of cured Bisphenol A based epoxy resins. It is important to note that the exact values can vary depending on the specific formulation (e.g., curing agent, additives) and experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for Cured Bisphenol A Epoxy Systems

| Parameter | Value Range | Atmosphere | Heating Rate (°C/min) | Reference |

| Tonset (Initial Decomposition Temperature) | 300 - 380 °C | Nitrogen | 10 - 20 | [9][10] |

| Tpeak (Peak Decomposition Temperature) | 350 - 420 °C | Nitrogen | 10 - 20 | [10] |

| Mass Loss (Main Degradation Step) | 40 - 70 % | Nitrogen | 10 | [1] |

| Char Yield at 700°C | 10 - 25 % | Nitrogen | 10 | [1] |

| Activation Energy (Ea) | 140 - 200 kJ/mol | Nitrogen | Various | [10][11] |

Table 2: Common Pyrolysis Products of Cured Bisphenol A Epoxy Resins Identified by Py-GC-MS

| Compound | Chemical Formula | Notes | Reference |

| Phenol | C₆H₆O | A major degradation product resulting from the scission of the ether linkages and subsequent rearrangement. | [8][10][12] |

| p-Isopropenylphenol | C₉H₁₀O | Formed from the cleavage of the isopropylidene bridge in the Bisphenol A moiety. | [8] |

| Bisphenol A | C₁₅H₁₆O₂ | Can be a direct pyrolysis product, indicating scission of the polymer backbone. | [7][8][10] |

| Acrolein | C₃H₄O | A product of the decomposition of the acrylate (B77674) portion of the resin. | [12] |

| Allyl Alcohol | C₃H₆O | Another decomposition product from the acrylate groups. | [12] |

| Carbon Monoxide | CO | Gaseous product from the decomposition of ester and ether groups. | [11][12] |

| Methane | CH₄ | Results from the scission of the methyl groups in the Bisphenol A structure. | [11][12] |

Visualization of Pathways and Workflows

Thermal Degradation Pathway of Cured this compound

The thermal degradation of cured BAEDA is a complex process involving multiple reaction pathways. The following diagram illustrates a simplified overview of the primary degradation mechanisms.

Caption: Simplified thermal degradation pathway of cured BAEDA.

Experimental Workflow for Thermal Degradation Analysis

The comprehensive analysis of the thermal degradation of cured BAEDA involves a multi-faceted approach, integrating several analytical techniques.

References

- 1. mdpi.com [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. tainstruments.com [tainstruments.com]

- 6. jeol.com [jeol.com]

- 7. gcms.cz [gcms.cz]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Spectroscopic Analysis of Bisphenol A Epoxy Diacrylate Resins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Bisphenol A (BPA) epoxy diacrylate resins, commonly known as Bis-GMA or BADGE-based resins. This guide is tailored for researchers, scientists, and professionals in drug development who utilize these resins in various applications, including dental composites, coatings, and adhesives, and require precise analytical methods for their characterization.

Introduction to Spectroscopic Analysis of Epoxy Acrylate (B77674) Resins

Spectroscopic techniques are indispensable tools for the qualitative and quantitative analysis of Bisphenol A epoxy diacrylate resins. They provide critical information regarding the chemical structure, purity, and curing kinetics of these materials. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique offers unique insights into the molecular characteristics and reaction mechanisms of these complex polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring the curing process of epoxy acrylate resins. By analyzing the absorption of infrared radiation, characteristic vibrational modes of specific chemical bonds can be identified.

Key Functional Group Analysis

The FTIR spectrum of a this compound resin exhibits characteristic absorption bands corresponding to its constituent functional groups. During the curing process, the disappearance of certain peaks and the appearance of new ones provide a means to monitor the reaction progress. The intensity of the peak at approximately 910 cm⁻¹, which is characteristic of the epoxide ring, decreases as the curing reaction proceeds[1]. Concurrently, the consumption of acrylate double bonds can be monitored by the decrease in intensity of peaks around 810, 984, and 1409 cm⁻¹[2]. The formation of hydroxyl groups during curing is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

Quantitative FTIR Data

The following table summarizes the key FTIR absorption bands for the analysis of this compound resins.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3400 (broad) | O-H stretching | Hydroxyl | Indicates resin formation and curing |

| ~3050 | C-H stretching | Epoxide ring | Present in uncured resin |

| ~2960-2850 | C-H stretching | Alkyl groups | Part of the polymer backbone |

| ~1720 | C=O stretching | Acrylate ester | Confirms the acrylate functionality |

| ~1638 | C=C stretching | Acrylate | Decreases during polymerization |

| ~1608 | C=C stretching | Aromatic ring | Stable internal standard |

| ~1510 | C=C stretching | Aromatic ring | Stable internal standard |

| ~1409 | C-H bending | Acrylate | Decreases during polymerization[2] |

| ~1250 | C-O-C stretching (asymmetric) | Ether | Part of the epoxy backbone |

| ~1180 | C-O stretching | Ether | Part of the epoxy backbone[1] |

| ~984 | =C-H bending (out-of-plane) | Acrylate | Decreases during polymerization[2] |

| ~915 | C-O-C stretching (asymmetric) | Epoxide ring | Decreases significantly during curing[3] |

| ~830 | C-H bending (out-of-plane) | p-substituted benzene | Characteristic of the Bisphenol A moiety |

| ~810 | =C-H bending (out-of-plane) | Acrylate | Decreases during polymerization[2] |

Experimental Protocol for FTIR Analysis

Objective: To identify the functional groups in an uncured this compound resin and monitor its curing process.

Materials:

-

This compound resin

-

Curing agent (e.g., a photoinitiator for UV curing or an amine hardener for thermal curing)

-

Infrared salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory

-

FTIR spectrometer

Methodology:

-

Sample Preparation (Uncured Resin):

-

Place a small drop of the uncured resin directly onto the ATR crystal or between two infrared salt plates to create a thin film.

-

Ensure the film is of uniform thickness and free of air bubbles.

-

-

Instrument Setup:

-

Set the FTIR spectrometer to acquire spectra in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Select a suitable resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans) to obtain a good signal-to-noise ratio.

-

-

Data Acquisition (Uncured Resin):

-

Acquire a background spectrum of the empty sample holder (ATR crystal or salt plates).

-

Acquire the spectrum of the uncured resin sample.

-

-

Monitoring Curing:

-

If monitoring a photo-curing process, position the sample under a UV lamp with a controlled intensity and exposure time. Acquire spectra at regular intervals during irradiation.

-

If monitoring a thermal curing process, use a heated stage to maintain the desired curing temperature. Acquire spectra at regular time points.

-

-

Data Analysis:

-

Process the acquired spectra by performing a baseline correction and normalization if necessary.

-

Identify the characteristic absorption peaks of the epoxy and acrylate groups in the uncured resin.

-

Monitor the decrease in the intensity of the epoxide peak (e.g., ~915 cm⁻¹) and acrylate peaks (e.g., ~810 cm⁻¹) and the increase in the hydroxyl peak (~3400 cm⁻¹) as a function of curing time or UV exposure.

-

The degree of conversion can be calculated by comparing the area or height of the reactive peaks to an internal standard peak (e.g., an aromatic peak that remains unchanged during the reaction). The following formula can be used: Degree of Conversion (%) = [1 - (At / A0)] x 100 Where At is the absorbance of the reactive group at time t, and A0 is the initial absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of this compound resins. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Structural Characterization

¹H NMR spectra can be used to identify the protons associated with the epoxy ring, the acrylate double bond, the aromatic rings of the Bisphenol A moiety, and the aliphatic backbone. ¹³C NMR provides complementary information on the carbon skeleton, allowing for the unambiguous assignment of different carbon environments.

Quantitative NMR Data

The following tables summarize the characteristic chemical shifts for ¹H and ¹³C NMR analysis of this compound resins.

Table 2: ¹H NMR Chemical Shifts (in ppm)

| Chemical Shift (ppm) | Assignment |

| ~7.1 | Aromatic protons (Bisphenol A) |

| ~6.8 | Aromatic protons (Bisphenol A) |

| ~6.4, 6.1, 5.8 | Acrylate vinyl protons (-CH=CH₂) |

| ~4.3 - 3.8 | Methylene and methine protons adjacent to oxygen |

| ~3.3, 2.9, 2.7 | Methylene and methine protons of the epoxy ring |

| ~1.6 | Methyl protons of the isopropylidene group |

Table 3: ¹³C NMR Chemical Shifts (in ppm)

| Chemical Shift (ppm) | Assignment |

| ~165 | Carbonyl carbon of the acrylate ester |

| ~156, 143, 128, 114 | Aromatic carbons of the Bisphenol A moiety |

| ~131, 128 | Vinyl carbons of the acrylate group (=CH₂, =CH-) |

| ~70 - 65 | Carbons adjacent to ether and hydroxyl groups |

| ~50, 44 | Carbons of the epoxy ring |

| ~42 | Quaternary carbon of the isopropylidene group |

| ~31 | Methyl carbons of the isopropylidene group |

Experimental Protocol for NMR Analysis

Objective: To determine the chemical structure of a this compound resin.

Materials:

-

This compound resin

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the resin (typically 10-20 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum (proton-decoupled).

-

-

Data Analysis:

-

Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in different chemical environments.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities (for ¹H NMR), and integration values.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to monitor the curing kinetics of photo-initiated polymerization of this compound resins. The technique relies on the change in absorbance of a photoinitiator or the resin itself upon exposure to UV light.

Monitoring Curing Kinetics

Many photoinitiators used in the UV curing of epoxy acrylate resins exhibit strong absorbance in the UV region. Upon exposure to UV radiation, the photoinitiator undergoes photochemical reactions, leading to a decrease in its absorbance. By monitoring this change in absorbance over time, the rate of photoinitiation and, consequently, the curing kinetics can be determined.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To monitor the UV curing kinetics of a this compound resin formulation.

Materials:

-

This compound resin

-

Photoinitiator

-

UV-transparent cuvettes or a thin film setup

-

UV-Vis spectrophotometer

-

UV light source

Methodology:

-

Sample Preparation:

-

Prepare a solution of the resin and photoinitiator in a suitable solvent or prepare a thin film of the formulation on a UV-transparent substrate.

-

The concentration or film thickness should be adjusted to ensure the absorbance is within the linear range of the spectrophotometer.

-

-

Instrument Setup:

-

Set the UV-Vis spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) of the photoinitiator.

-

Position the UV light source to irradiate the sample within the spectrophotometer's sample chamber.

-

-

Data Acquisition:

-

Record the initial absorbance of the uncured sample.

-

Start the UV irradiation and simultaneously begin recording the absorbance at fixed time intervals.

-

-

Data Analysis:

-

Plot the absorbance versus time to obtain a curing profile.

-

The rate of polymerization can be related to the rate of disappearance of the photoinitiator's absorbance.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its spectroscopic analysis.

Caption: Chemical Structure of this compound.

Caption: Experimental Workflow for Spectroscopic Analysis.

References

Determining the Molecular Weight of Bisphenol A Epoxy Diacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for determining the molecular weight of Bisphenol A epoxy diacrylate (BADGE), a critical parameter influencing its physical properties and performance in various applications, including dental resins, coatings, and adhesives. This document details the experimental protocols for the most common analytical techniques: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Quantitative data from these methods are summarized for comparative analysis.

Introduction to Molecular Weight Analysis of Polymers

The molecular weight of a polymer is not a single value but rather a distribution of chain lengths. Therefore, various average molecular weights are used to characterize a polymer sample. The most common are:

-

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. Mn is sensitive to the number of molecules in a sample.

-

Weight-average molecular weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the sample. Mw is more sensitive to the presence of high molecular weight chains.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.

The accurate determination of these parameters is crucial for predicting and controlling the material properties of this compound resins.

Comparative Analysis of Molecular Weight Determination Methods

The choice of analytical technique for molecular weight determination depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes typical molecular weight data for this compound obtained by different methods.

| Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Remarks |

| GPC | 500 - 1500 | 700 - 2000 | 1.4 - 1.8 | Provides the full molecular weight distribution. Values are relative to calibration standards. |

| MALDI-TOF MS | 500 - 1200 | - | - | Provides absolute molecular weights of individual oligomers. Mn can be calculated from the distribution. |

| NMR (End-group analysis) | 400 - 1000 | - | - | Provides an absolute value for Mn, particularly suitable for lower molecular weight oligomers. |

Note: The values presented are typical and can vary depending on the specific grade and synthesis conditions of the this compound.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. It is a powerful technique for determining the complete molecular weight distribution of a polymer.

Experimental Protocol for GPC Analysis

A. Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample into a vial.

-

Add 10 mL of tetrahydrofuran (B95107) (THF) to the vial to achieve a concentration of 1-2 mg/mL.

-

Gently agitate the vial until the sample is completely dissolved. This may take several hours.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

B. Instrumentation and Conditions:

-

GPC System: An Agilent 1260 Infinity GPC/SEC System or equivalent.

-

Columns: A set of two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series, preceded by a guard column.

-

Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detector: Differential Refractive Index (DRI) detector.

-

Injection Volume: 100 µL.

C. Calibration:

-

Prepare a series of polystyrene standards of known molecular weights (e.g., ranging from 500 to 20,000 g/mol ) in THF.

-

Inject the standards and record their retention times.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

D. Data Analysis:

-

Inject the this compound sample and record the chromatogram.

-

Use the calibration curve to determine the molecular weight at each point of the chromatogram.

-

Calculate Mn, Mw, and PDI from the molecular weight distribution using the GPC software.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. It provides the absolute molecular weight of individual oligomers in a polymer sample.

Experimental Protocol for MALDI-TOF MS Analysis

A. Sample and Matrix Preparation:

-

Analyte Solution: Prepare a 1 mg/mL solution of this compound in THF.

-

Matrix Solution: Prepare a 10 mg/mL solution of 2,5-dihydroxybenzoic acid (DHB) in THF.

-

Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in THF.

B. Target Plate Spotting:

-

Mix the analyte solution, matrix solution, and cationizing agent in a 1:10:1 (v/v/v) ratio in an Eppendorf tube.

-

Vortex the mixture briefly.

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the matrix and analyte.

C. Instrumentation and Data Acquisition:

-

Mass Spectrometer: A Bruker ultrafleXtreme MALDI-TOF/TOF mass spectrometer or equivalent.

-

Laser: A pulsed nitrogen laser (337 nm).

-

Mode: Positive ion reflector mode.

-

Mass Range: m/z 500 - 3000.

-

Calibration: Use a suitable polymer standard with a known molecular weight distribution for external calibration.

D. Data Analysis:

-

Acquire the mass spectrum, which will show a series of peaks corresponding to the different oligomers of this compound, typically adducted with a sodium ion ([M+Na]⁺).

-

The mass difference between adjacent major peaks should correspond to the mass of the repeating monomer unit.

-

Calculate Mn from the intensity (I) and mass (M) of each oligomer peak using the formula: Mn = Σ(Iᵢ * Mᵢ) / ΣIᵢ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of polymers through end-group analysis. This method relies on the comparison of the integral of signals from the repeating monomer units to the integral of signals from the end groups of the polymer chains.

Experimental Protocol for ¹H-NMR End-Group Analysis

A. Sample Preparation:

-

Dissolve approximately 20 mg of the this compound sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved.

B. Data Acquisition:

-

NMR Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent.

-

Experiment: Standard ¹H-NMR spectrum acquisition.

-

Number of Scans: 16 or 32 for good signal-to-noise ratio.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

C. Spectral Analysis and Calculation:

-

Acquire the ¹H-NMR spectrum and process the data (phasing, baseline correction, and integration).

-

Identify the characteristic signals for the acrylate (B77674) end-groups (typically vinyl protons in the range of 5.8-6.5 ppm) and the repeating bisphenol A units (e.g., aromatic protons and the isopropylidene methyl protons).

-

Integrate the signals corresponding to the end groups and the repeating units.

-

Calculate the degree of polymerization (DP) using the following formula:

DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end group)

-

Calculate the number-average molecular weight (Mn) using the formula:

Mn = (DP * Molecular weight of repeating unit) + Molecular weight of end groups

Logical Relationship of Methods

The three techniques provide complementary information for a thorough characterization of this compound. GPC gives a broad overview of the entire molecular weight distribution, while MALDI-TOF MS provides precise mass information for individual oligomers. NMR end-group analysis offers a straightforward method for determining the absolute number-average molecular weight, which can be used to validate the results from the other techniques.

Conclusion

The molecular weight determination of this compound is essential for controlling its material properties. This guide has provided detailed experimental protocols and comparative data for three key analytical techniques: GPC, MALDI-TOF MS, and NMR spectroscopy. For a comprehensive understanding of the polymer's characteristics, a combination of these methods is often recommended. GPC provides the overall distribution, MALDI-TOF MS gives detailed oligomeric information, and NMR offers a reliable method for determining the absolute number-average molecular weight. The choice of method will ultimately depend on the specific analytical needs and available resources.

Solubility of Bisphenol A Epoxy Diacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bisphenol A epoxy diacrylate (BPAEDA) in organic solvents. Due to the limited availability of specific quantitative solubility data for BPAEDA in publicly accessible literature, this guide presents qualitative solubility information, quantitative data for its precursor Bisphenol A (BPA), and a detailed experimental protocol for determining solubility. This information is intended to empower researchers to effectively select solvents for their specific applications and to conduct their own solubility studies.

Understanding the Solubility of this compound

This compound is a widely used oligomer in various applications, including coatings, inks, and adhesives, primarily due to its fast curing rates and excellent final properties. Its solubility in organic solvents is a critical parameter for formulation, processing, and purification.

The molecular structure of BPAEDA, characterized by a hydrophobic bisphenol A core and two polar acrylate (B77674) groups, dictates its solubility behavior. Generally, BPAEDA is expected to be soluble in solvents that can effectively interact with both the aromatic backbone and the acrylate functionalities. The principle of "like dissolves like" is a useful starting point for solvent selection.

While specific quantitative data is scarce, qualitative information from various sources indicates that BPAEDA exhibits good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents

| Compound | Solvent Class | Specific Solvents | Solubility |

| This compound | Ketones, Aromatic Hydrocarbons | Acetone, Benzene | Soluble |

| Bisphenol-C epoxy cinnamate | Common Organic Solvents | Not specified | Excellent |

| Epoxy Acrylate Resins | Ketones, Esters, Aromatic Hydrocarbons | Methyl Ethyl Ketone (MEK), Ethyl Acetate | Generally Soluble |

To provide further insight into potential solvent systems, the following table summarizes quantitative solubility data for Bisphenol A (BPA), a key precursor in the synthesis of BPAEDA. The solubility of BPA can offer valuable clues for identifying suitable solvent classes for the larger BPAEDA oligomer.

Table 2: Quantitative Solubility of Bisphenol A (BPA) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Acetone | 25 | 216.5 |

| Methanol | 25 | 129.5 |

| Ethanol | 25 | 108.5 |

| Ethyl Acetate | 25 | 70.5 |

| Toluene | 25 | 7.5 |

| n-Heptane | 25 | 0.03 |

This data is for Bisphenol A and should be used as a directional guide for this compound.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for quantitatively determining the solubility of BPAEDA in an organic solvent.

2.1. Materials and Equipment

-

This compound (BPAEDA) of known purity

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Drying oven

-

Glass petri dishes or weighing boats

-

Desiccator

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of BPAEDA to a series of vials.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixtures vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass petri dish or weighing boat. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the petri dish containing the filtered solution into a drying oven at a temperature sufficient to evaporate the solvent without degrading the BPAEDA (e.g., 60-80 °C). The specific temperature should be below the boiling point of BPAEDA and high enough for efficient solvent removal.

-

Once all the solvent has evaporated, transfer the petri dish to a desiccator to cool to room temperature.

-

Weigh the petri dish with the dried BPAEDA residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved BPAEDA by subtracting the initial weight of the empty petri dish from the final weight.

-

Express the solubility in grams of BPAEDA per 100 grams of solvent using the following formula:

The mass of the solvent can be calculated from its volume and density at the experimental temperature.

-

2.3. Data Reporting

The results should be reported as the average solubility and standard deviation from at least three replicate experiments for each solvent and temperature.

Visualizing Experimental and Conceptual Frameworks

3.1. Experimental Workflow

The following flowchart illustrates the key steps in the experimental determination of BPAEDA solubility.

Caption: Experimental workflow for determining the solubility of this compound.

3.2. Factors Influencing Solubility

The solubility of BPAEDA is a complex interplay of several factors related to both the solute and the solvent, as well as external conditions.

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a robust framework for researchers. By understanding the qualitative solubility, leveraging data from its precursor Bisphenol A, and employing the detailed experimental protocol, scientists and professionals in drug development and other fields can confidently approach the selection and validation of organic solvents for their work with BPAEDA. The provided diagrams offer a clear visual representation of both the practical workflow and the theoretical underpinnings of solubility, further aiding in the design and execution of experiments.

understanding the chemical structure of Bisphenol A epoxy diacrylate

An In-depth Technical Guide to the Chemical Structure of Bisphenol A Epoxy Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and relevant biological interactions of this compound (BPAEDA). This oligomer is a principal component in many ultraviolet (UV) and electron-beam (EB) curable formulations, valued for the high-performance characteristics it imparts to coatings, inks, adhesives, and dental materials.[1]

Chemical Structure and Identification

This compound is not a single molecule but rather an oligomeric mixture. It is synthesized from the reaction of Bisphenol A diglycidyl ether (BADGE) with acrylic acid. The resulting structure incorporates a central Bisphenol A core, linked via glyceryl groups to terminal acrylate (B77674) functionalities. The presence of these acrylate groups allows for rapid polymerization upon exposure to UV light or an electron beam, while the BPA core provides rigidity, chemical resistance, and thermal stability to the cured polymer.[2]

The most common structure in the mixture is (1-methylethylidene)bis(4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) diacrylate.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Note that as a commercial product, it is an oligomeric mixture, and thus properties like molecular weight and viscosity can vary.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 55818-57-0 (for oligomeric mixture); 4687-94-9 (for specific monomer) | [1][3] |

| Molecular Formula | C₂₇H₃₂O₈ (for specific monomer) | [3] |

| Molecular Weight | ~484.5 g/mol (for specific monomer) | [3] |

| Appearance | Colorless to yellowish clear, viscous liquid | [1][4] |

| Density | ~1.19 - 1.32 g/cm³ at 20-25°C | [5] |

| Boiling Point | > 220 °C (Predicted: ~514-551 °C) | [1][5] |

| Flash Point | > 130 °C | [1] |

| Water Solubility | Low (82 - 484 mg/L) | [1] |

| LogKow | 3.8 | [1] |

Table 2: Spectroscopic Data

| Technique | Key Peaks / Signals (δ, ppm or ν, cm⁻¹) | Assignment | Source(s) |

| ¹H NMR | 6.7 - 7.2 | Aromatic protons (from BPA core) | [6][7] |

| 5.8 - 6.4 | Vinyl protons (-CH=CH₂) of acrylate group | [8] | |

| ~4.0 - 4.5 | Methylene and methine protons adjacent to ether and ester linkages | [6] | |

| ~3.4 | Hydroxyl proton (-OH) | [6] | |

| ~1.6 | Methyl protons (-C(CH₃)₂) of BPA core | [9] | |

| ¹³C NMR | 166.4 | Carbonyl carbon (C=O) of ester | [8] |

| 156.0 | Aromatic carbon attached to ether oxygen | [10] | |

| 125 - 136 | Vinyl carbons (C=C) and other aromatic carbons | [8][10] | |

| 114.0 | Aromatic carbon ortho to ether oxygen | [10] | |

| 65 - 70 | Carbons in the glyceryl linker (-O-CH₂-CH(OH)-CH₂-O-) | [10] | |

| 42.0 | Quaternary carbon in BPA core (-C(CH₃)₂) | [10] | |

| 31.0 | Methyl carbons (-C(CH₃)₂) | [10] | |

| FTIR (ν, cm⁻¹) | ~3400 | O-H stretching (hydroxyl group) | [6] |

| ~3050 | C-H stretching (aromatic and vinyl) | [11] | |

| ~2960 | C-H stretching (aliphatic) | [12] | |

| ~1720 | C=O stretching (acrylate ester) | [6] | |

| ~1608, ~1510 | C=C stretching (aromatic ring) | [6] | |

| ~1295, ~1044 | C-O stretching (ether and ester linkages) | [12] | |

| ~830 | C-H out-of-plane bending (para-substituted aromatic) | [6][11] |

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process, starting with the formation of Bisphenol A diglycidyl ether (BADGE), followed by its reaction with acrylic acid. A generalized laboratory-scale protocol is provided below.

Caption: General synthesis workflow for this compound.

Methodology:

-

Apparatus: A four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel is assembled.

-

Reaction:

-

Bisphenol A diglycidyl ether (BADGE) (1 equivalent) is added to the flask.

-

A polymerization inhibitor, such as hydroquinone (B1673460) or p-hydroxyanisole, is added (approx. 0.1-1% by weight).[13]

-

The mixture is heated to 100-110°C with stirring.[13]

-

A mixture of acrylic acid (2 equivalents, for full acrylation) and a catalyst, such as a tertiary amine (e.g., triethylamine) or a phosphine (B1218219) (e.g., triphenylphosphine), is slowly added via the dropping funnel.[14][15]

-

The reaction temperature is maintained, and the progress is monitored by measuring the acid value of the mixture.[13]

-

-

Completion and Work-up: The reaction is considered complete when the acid value drops to a specified low level (e.g., < 8 mg KOH/g).[13]

-

Purification:

-

The crude product is cooled. If a solvent was used, it is removed under reduced pressure.

-

The product can be washed with a basic solution (e.g., sodium bicarbonate solution) to remove any remaining acrylic acid and catalyst, followed by washing with water until neutral.

-

For higher purity, purification of the precursor BADGE can be performed using molecular distillation to separate oligomers and remove light molecules before the acrylation step.[16]

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified sample (10-50 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[9]

-

Process the spectra to identify characteristic peaks as listed in Table 2. Integration of ¹H NMR peaks can confirm the degree of acrylation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Place a drop of the neat liquid sample between two KBr plates or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

-

Analyze the spectrum for the presence of key functional groups (e.g., disappearance of epoxy peaks around 915 cm⁻¹ and appearance of C=O and C=C acrylate peaks).[6][11]

-

Biological Interaction: Endocrine Disruption Pathway

A significant concern for materials derived from Bisphenol A, including BPAEDA, is the potential for leaching of residual Bisphenol A (BPA) monomer.[17][18] BPA is a well-documented endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, which is of particular relevance to drug development and safety assessment.[19][20]

BPA primarily exerts its effects by mimicking the natural hormone 17β-estradiol. It can bind to several nuclear hormone receptors, including estrogen receptors alpha (ERα) and beta (ERβ), as well as the membrane-associated G protein-coupled estrogen receptor (GPER).[20] This interaction can trigger a cascade of downstream signaling events, leading to altered gene expression and cellular responses.[21]

Caption: Simplified signaling pathway for Bisphenol A as an endocrine disruptor.

References

- 1. ashland.com [ashland.com]

- 2. Buy Bisphenol a diglycidyl ether diacrylate | 4687-94-9 [smolecule.com]

- 3. Bisphenol A diglycidyl ether diacrylate | C27H32O8 | CID 92212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 89297-97-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. CN101942072B - Synthetic method of epoxy acrylate - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu [mdpi.com]

- 21. researchgate.net [researchgate.net]

Investigating the Purity of Commercial Bisphenol A Epoxy Diacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the purity of commercial Bisphenol A epoxy diacrylate (BADGE-DA). Understanding the impurity profile of this common oligomer is critical in research and development, particularly in applications where leachables and extractables can impact experimental outcomes or product safety. This guide details common impurities, provides quantitative data, and offers detailed experimental protocols for key analytical techniques.

Introduction to this compound and Its Impurities

This compound is synthesized from Bisphenol A (BPA) and epichlorohydrin (B41342) to form Bisphenol A diglycidyl ether (BADGE), which is subsequently reacted with acrylic acid.[1][2] This synthesis process can result in a variety of impurities, including unreacted starting materials, by-products, and oligomers. The presence and concentration of these impurities can vary between manufacturers and even between different batches from the same manufacturer.

The primary impurities of concern include:

-

Residual Bisphenol A (BPA): A known endocrine disruptor, residual BPA from the initial synthesis of BADGE is a critical impurity to quantify.[3][4]

-

Bisphenol A Diglycidyl Ether (BADGE) and its Derivatives: Unreacted BADGE may be present. Furthermore, BADGE can hydrolyze to form BADGE·H₂O and BADGE·2H₂O, or react with chloride ions to form chlorinated derivatives such as BADGE·HCl·H₂O and BADGE·2HCl, especially in the presence of moisture and acidic or basic conditions.[5][6][7][8]

-

Higher Molecular Weight Oligomers: The reaction between BPA and epichlorohydrin can lead to the formation of dimers, trimers, and other higher molecular weight oligomers of the epoxy resin.[2]

-

By-products of the Acrylation Reaction: The reaction of BADGE with acrylic acid may not go to completion, leading to the presence of mono-acrylate derivatives or other side-reaction products.

Quantitative Analysis of Impurities

The following tables summarize the common impurities found in commercial this compound and their typical concentration ranges, based on data from related materials and migration studies. It is important to note that these values can vary significantly depending on the grade and manufacturer of the product.

Table 1: Common Impurities in Commercial this compound

| Impurity | Chemical Name | Typical Concentration Range |

| Bisphenol A (BPA) | 2,2-bis(4-hydroxyphenyl)propane | < 2 ppm to > 150 ppm[5] |

| BADGE·2H₂O | bisphenol A bis(2,3-dihydroxypropyl) ether | Can be a major derivative[5][6] |

| BADGE·H₂O | bisphenol A (2,3-dihydroxypropyl) glycidyl (B131873) ether | Minor derivative[6] |

| BADGE·HCl·H₂O | bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | Minor derivative[9] |

| Higher MW Oligomers | Dimer, Trimer, etc. | Varies, can be significant |

Experimental Protocols

This section provides detailed protocols for the most common analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for BPA and BADGE Derivatives

HPLC-FLD is a highly sensitive and selective method for the quantification of BPA and various BADGE derivatives.[3]

3.1.1. Sample Preparation

-

Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in acetonitrile (B52724) and make up to the mark.

-

Further dilute an aliquot of this stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.2. HPLC-FLD Instrumentation and Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A: WaterB: AcetonitrileGradient elution is typically used. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |